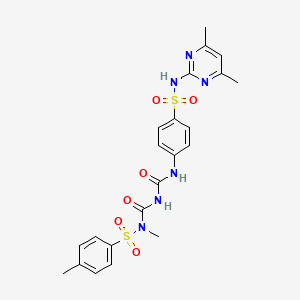
N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonamides are a class of compounds that have garnered significant attention due to their diverse range of biological activities, including antibacterial and antitumor properties. These compounds are characterized by the presence of a sulfonamide group, which is a functional group featuring a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. The compound , "N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N,4-dimethylbenzenesulfonamide," is a complex sulfonamide with potential pharmacological applications.
Synthesis Analysis
The synthesis of sulfonamide compounds can involve various chemical reactions, including the condensation of sulfonyl chlorides with amines or the reaction of lithiated intermediates with electrophilic compounds. For instance, the synthesis of an impurity in the antibacterial drug sulfamethizole involved the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride followed by alkaline hydrolysis . Similarly, ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium followed by condensation with electrophilic compounds has been reported to yield various products, including carbinols, imines, amides, and acids .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated using techniques such as X-ray diffraction. For example, the crystal and molecular structures of various forms of 4-amino-N-2-pyridinylbenzenesulfonamide (sulfapyridine) were determined, revealing conformational polymorphism among the different crystalline forms . This indicates that even slight changes in molecular conformation can lead to significant differences in the physical properties of these compounds.
Chemical Reactions Analysis
Sulfonamides can participate in a range of chemical reactions due to their versatile functional group. They can be transformed into sultones through thermal cyclization, or into ketones, oximes, and phenylhydrazones through subsequent reactions . Additionally, sulfonamide-derived ligands can form complexes with transition metals, suggesting potential applications in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of different functional groups and substituents can alter these properties significantly. For instance, the antibacterial and antitumor activities of sulfonamides are closely related to their ability to inhibit cell cycle progression in cancer cell lines, as seen with compounds E7010 and E7070 . Moreover, the transition metal complexes of sulfonamide-derived ligands have shown moderate to significant antibacterial and antifungal activities, highlighting the importance of metal coordination in enhancing biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Ghorab et al. (2017) focused on synthesizing novel thiourea derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs. These compounds showed significant activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Ghorab et al., 2017).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of sulfonamide-derived compounds. For example, Nunna et al. (2014) synthesized compounds with sulfamido moiety and evaluated their antibacterial and antifungal activities (Nunna et al., 2014). Similarly, Gein et al. (2020) synthesized methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts, studying their antimicrobial activity (Gein et al., 2020).
Structural and Thermal Properties
Lahtinen et al. (2014) explored the synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives. Their work included analyzing crystal structures, thermal decomposition, and fusion enthalpies, providing insights into the structural and thermal properties of these compounds (Lahtinen et al., 2014).
Interaction with Proteins
Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides, including those with the sulfamoylphenyl group, and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV-vis spectral studies. This research provides valuable information on the interaction of sulfonamide-derived compounds with proteins (Meng et al., 2012).
Eigenschaften
IUPAC Name |
3-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]-1-methyl-1-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O6S2/c1-14-5-9-19(10-6-14)36(33,34)28(4)22(30)26-21(29)25-17-7-11-18(12-8-17)35(31,32)27-20-23-15(2)13-16(3)24-20/h5-13H,1-4H3,(H,23,24,27)(H2,25,26,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLLPPLPVVBCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

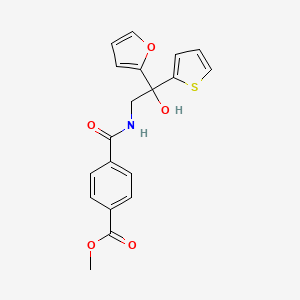
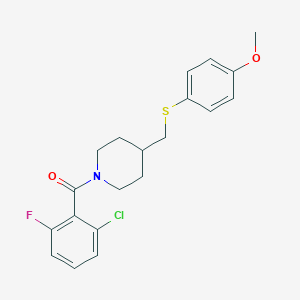
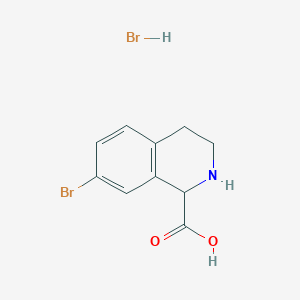

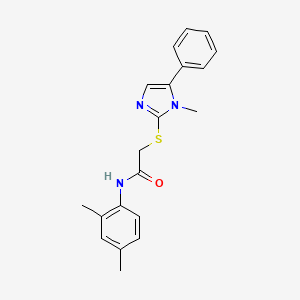
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3010408.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3010409.png)
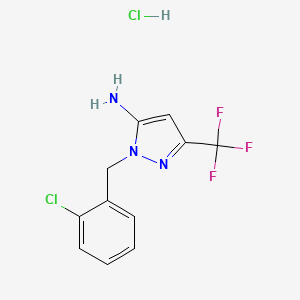
![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3010412.png)
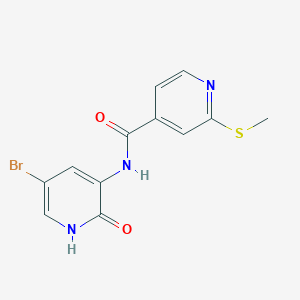
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole](/img/structure/B3010416.png)
![4-[2-(2,6-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3010417.png)
